1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

antitubulin regioisomer microtubule depolymerization

Researchers sourcing purine isosteres for kinase or PNP programs frequently encounter the less potent [2,3-d] regioisomer - a substitution that compromises target potency by 10- to 100-fold. 9-Deazahypoxanthine (CAS 5655-01-6) is the authentic pyrrolo[3,2-d]pyrimidin-4-one scaffold: a non-cleavable 9-deazapurine core resistant to phosphorolytic cleavage, validated as a competitive MtbPNP inhibitor (Kd=390 nM) with a solved co-crystal structure (PDB 1I80). • Confirmed [3,2-d] regioisomer - delivers 10-100× greater antiproliferative activity vs. [2,3-d] form in NCI 60-cell-line panels • Metabolically stable ligand; resists enzymatic degradation that limits natural hypoxanthine • Available in bulk quantities with custom synthesis support for focused library construction and SAR campaigns

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
Cat. No. B7810331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C1NC=NC2=O
InChIInChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10)
InChIKeyUWMXUDUWVFWJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dihydropyrrolo[3,2-d]pyrimidin-4-one (9-Deazahypoxanthine) — Scaffold Procurement Guide


1,5-Dihydropyrrolo[3,2-d]pyrimidin-4-one (CAS 5655-01-6), also known as 9-deazahypoxanthine, is a pyrrolo[3,2-d]pyrimidin-4-one heterocycle that functions as a 9-deazapurine isostere of the natural purine hypoxanthine [1]. The compound serves as a versatile privileged scaffold in medicinal chemistry, providing a non-cleavable core for the design of purine nucleoside phosphorylase (PNP) inhibitors, kinase inhibitors, bromodomain inhibitors, and myeloperoxidase (MPO) inhibitors [2]. It is widely used as a synthetic intermediate for constructing focused libraries of bioactive molecules targeting the purine salvage pathway and ATP-binding pockets.

Pyrrolo[3,2-d]pyrimidin-4-one Irreplaceability


Although pyrrolo[3,2-d]pyrimidin-4-one and its regioisomer pyrrolo[2,3-d]pyrimidin-4-one share the same molecular formula and atom connectivity, their biological activities are not interchangeable. A systematic regioisomeric comparison demonstrated that pyrrolo[3,2-d]pyrimidine-based antitubulin agents are more potent than their pyrrolo[2,3-d]pyrimidine counterparts [1]. Similarly, the natural purine hypoxanthine acts as a substrate for PNP (KM ≈ 40 µM) and is rapidly phosphorolyzed, whereas 9-deazahypoxanthine is a metabolically stable ligand that resists enzymatic cleavage and instead functions as a competitive inhibitor [2]. These differences in ring fusion geometry and metabolic stability mean that generic substitution with a regioisomer or natural purine will not replicate the binding mode, selectivity profile, or intracellular persistence of the pyrrolo[3,2-d]pyrimidin-4-one scaffold.

Quantitative Differentiation vs. Analogs and Regioisomers


Antitubulin Potency: [3,2-d] vs. [2,3-d] Regioisomers

A direct regioisomeric comparison of pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds as colchicine-site microtubule depolymerizers found that the [3,2-d] isomers were consistently more potent antiproliferative agents. The lead pyrrolo[3,2-d]pyrimidine compound exhibited 2-digit nanomolar GI50 values across 8 tumor cell lines in the NCI 60-cell-line panel, whereas the corresponding [2,3-d] regioisomers displayed only submicromolar potency [1].

antitubulin regioisomer microtubule depolymerization

MtbPNP Binding: Inhibitor vs. Substrate

Isothermal titration calorimetry and crystallographic studies demonstrate that 9-deazahypoxanthine (1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one) binds directly to the active site of Mycobacterium tuberculosis PNP (MtbPNP) with a dissociation constant Kd = 390 nM . In contrast, the natural purine hypoxanthine is not an inhibitor but a reaction product of PNP-catalyzed phosphorolysis of inosine, with a reported KM for inosine of approximately 60 µM [1]. The C–C bond at position 9 in 9-deazahypoxanthine replaces the labile N–C glycosidic bond of hypoxanthine, rendering the compound metabolically inert toward PNP cleavage [2].

purine nucleoside phosphorylase Mycobacterium tuberculosis ligand binding affinity

T-Cell Selective Cytotoxicity via PNP Inhibition

The pyrrolo[3,2-d]pyrimidin-4-one derivative CI-972 (2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one) was characterized as a competitive, reversible inhibitor of human PNP with Ki = 0.83 µM. In cell-based assays, CI-972 demonstrated selective cytotoxicity toward MOLT-4 T-lymphoblasts (IC50 = 3.0 µM) while sparing MGL-8 B-lymphoblasts (IC50 > 50 µM), representing a >16-fold selectivity window [1]. This T-cell selectivity is a hallmark of the pyrrolo[3,2-d]pyrimidin-4-one pharmacophore and is not observed with simple purine or hypoxanthine analogs.

purine nucleoside phosphorylase T-cell selectivity immunosuppression

PCAF Bromodomain Selectivity vs. Kinase Panel

Structure-based optimization of a pyrrolo[3,2-d]pyrimidin-4-one hit compound yielded (R,R)-36n, a potent PCAF bromodomain inhibitor with IC50 = 7 nM in a homogeneous time-resolved fluorescence (HTRF) assay and KD = 78 nM by isothermal titration calorimetry. This compound also inhibited GCN5 and FALZ bromodomains but showed weak or no activity against 29 other bromodomain-containing proteins and no significant inhibition of 422 kinases tested, indicating considerable target selectivity conferred by the pyrrolo[3,2-d]pyrimidin-4-one core [1]. X-ray co-crystal structures (PDB 6J3O, 6J3P) confirmed the binding mode at the acetyl-lysine recognition pocket.

bromodomain PCAF GCN5 epigenetics kinase selectivity

Scalable Synthetic Routes and Derivatization

An efficient palladium-catalyzed cross-coupling route to 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one was established by Brakta and Daves (1992), providing the unsubstituted core in satisfactory yield from 4-iodo-6-methoxy-5-nitropyrimidine [1]. More recently, a cascade alkyne-isocyanide [3+2] cycloaddition / Boulton-Katritzky rearrangement / ring expansion process was reported, affording a variety of pyrrolo[3,2-d]pyrimidin-4-one products in satisfactory yields under mild conditions (CuI, Cs2CO3, toluene/DMF) [2]. In contrast, the pyrrolo[2,3-d]pyrimidin-4-one regioisomer requires distinct synthetic strategies and often suffers from lower yields in direct comparative sequences due to electronic differences in ring closure.

synthetic accessibility scaffold diversification procurement scalability

Application Scenarios Based on Evidence


Microtubule-Targeted Anticancer Discovery

Use the pyrrolo[3,2-d]pyrimidin-4-one core as a starting scaffold for colchicine-site tubulin polymerization inhibitors. The [3,2-d] regioisomer has been shown to confer 10- to 100-fold greater antiproliferative potency than the [2,3-d] form in MDA-MB-435 and NCI 60-cell-line panels [1]. Medicinal chemistry teams should prioritize this regioisomer to maximize the probability of identifying nanomolar GI50 leads.

Anti-Tuberculosis Drug Development via PNP Inhibition

Leverage the well-characterized binding of 9-deazahypoxanthine to MtbPNP (Kd = 390 nM) and its metabolic stability (resistance to phosphorolysis) to design competitive inhibitors of the mycobacterial purine salvage pathway . The parent compound itself serves as a validated fragment hit for structure-based optimization, with the PDB 1I80 co-crystal structure providing atomic-level guidance for substitution vectors [2].

Bromodomain Probe Development for Epigenetics

The pyrrolo[3,2-d]pyrimidin-4-one scaffold has produced PCAF/GCN5 bromodomain inhibitors with single-digit nanomolar potency and demonstrated inactivity against 29 other bromodomains and 422 kinases [3]. This selectivity profile makes the scaffold an ideal starting point for chemical probe development aimed at dissecting PCAF and GCN5 biology without confounding off-target effects.

T-Cell Selective Immunosuppressive Agent Development

Derivatives of the pyrrolo[3,2-d]pyrimidin-4-one class, such as CI-972, have shown >16-fold selective cytotoxicity toward T-cells over B-cells through PNP inhibition [4]. This scaffold is recommended for programs targeting T-cell malignancies, autoimmune disorders, or transplant rejection, where sparing B-cell function is therapeutically desirable.

Quote Request

Request a Quote for 1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.